O-Ethyl S-phenyl methylphosphonothioate
Description
Structure
2D Structure
Properties
CAS No. |
22946-83-4 |
|---|---|
Molecular Formula |
C9H13O2PS |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
[ethoxy(methyl)phosphoryl]sulfanylbenzene |
InChI |
InChI=1S/C9H13O2PS/c1-3-11-12(2,10)13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
BMFDSASCFGTQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of VX
VX (O-Ethyl S-[2-(Diisopropylamino)ethyl] Methylphosphonothioate)
- Structure: VX features a diisopropylaminoethyl chain at the sulfur atom and an O-ethyl group .
- Toxicity : VX is a potent acetylcholinesterase (AChE) inhibitor, with an LD₅₀ (subcutaneous) of ~1–10 µg/kg in mammals .
- Reactivity : Hydrolyzes via P–S bond cleavage in the presence of AgY zeolites or fluoride ions, forming ethyl methylphosphonate (EMPA) .
- Applications : Classified as a CWA due to high toxicity and persistence .
VR (O-Isobutyl S-[2-(Diethylamino)ethyl] Methylphosphonothioate)
- Structure: Structural isomer of VX with an O-isobutyl group and diethylaminoethyl chain .
- Toxicity : Exhibits cardiorespiratory and CNS effects at 22.6 µg/kg (2×LD₅₀) in guinea pigs .
O-Ethyl S-Phenyl Methylphosphonothioate
- Structure: Replaces VX’s aminoethyl group with a phenyl ring .
- Toxicity: Limited data, but phenyl substitution likely reduces AChE inhibition efficacy compared to VX due to decreased basicity and steric hindrance .
- Reactivity : Phenyl group may stabilize the compound against hydrolysis but increase susceptibility to oxidative degradation .
Pesticide Analogues
Fonofos (O-Ethyl S-Phenyl Ethylphosphonodithioate)
- Structure: Ethylphosphonodithioate backbone with O-ethyl and S-phenyl groups .
- Key Difference : Dithioate (two sulfur atoms) vs. thioate (one sulfur) increases electrophilicity, enhancing reactivity with nucleophiles like water or enzymes .
- Applications: Used as a soil insecticide; banned/restricted due to high toxicity to non-target species .
O-Ethyl O-(4-(Methylthio)Phenyl) Methylphosphonothioate
- Structure : Methylthio-substituted phenyl group at the O-position .
- Environmental Fate : Methylthio group may undergo oxidation to sulfoxide or sulfone, increasing polarity and degradation rate .
Degradation Pathways and Environmental Persistence
Physicochemical Properties
| Property | This compound | VX | Fonofos |
|---|---|---|---|
| Molecular Weight (g/mol) | 246.3 | 267.4 | 246.3 |
| Log P (Octanol-Water) | ~2.8 (estimated) | 2.3 | 3.5 |
| Volatility | Low (phenyl group reduces vapor pressure) | Very low | Moderate |
| Water Solubility (mg/L) | ~50 (estimated) | ~3,000 | ~30 |
Preparation Methods
Reaction Mechanism and Stoichiometry
The thiophosphorylation method involves reacting methylphosphonothioic dichloride ($$ \text{CH}3\text{P(O)Cl}2\text{S} $$) with ethanol and thiophenol under controlled conditions. The general reaction proceeds as follows:
$$
\text{CH}3\text{P(O)Cl}2\text{S} + \text{C}2\text{H}5\text{OH} + \text{C}6\text{H}5\text{SH} \rightarrow \text{CH}3\text{P(O)(OC}2\text{H}5\text{)(SC}6\text{H}_5\text{)} + 2\text{HCl}
$$
This two-step nucleophilic substitution requires anhydrous conditions to prevent hydrolysis of the dichloride intermediate.
Optimization of Reaction Parameters
Key parameters include:
- Solvent Selection : Dichloromethane or toluene is preferred due to their inertness and ability to dissolve both organic and inorganic reactants.
- Temperature : Reactions are conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to 25°C.
- Stoichiometry : A 1:1:1 molar ratio of dichloride, ethanol, and thiophenol ensures complete substitution, though excess thiophenol (1.2 equiv) is often used to drive the reaction.
Table 1: Representative Yields for Thiophosphorylation
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Dichloromethane | 0 → 25 | 78 | 95 | |
| Toluene | 0 → 25 | 72 | 92 |
Carbodiimide-Mediated Coupling
Activation of Phosphonothioic Acid
Carbodiimides, such as dicyclohexylcarbodiimide (DCC), facilitate the coupling of methylphosphonothioic acid ($$ \text{CH}3\text{P(O)(OH)S} $$) with ethanol and thiophenol. The carbodiimide activates the acid by forming an intermediate O-acylisourea, which reacts with the nucleophiles:
$$
\text{CH}3\text{P(O)(OH)S} + \text{R-N=C=N-R'} \rightarrow \text{CH}3\text{P(O)(OC}2\text{H}5\text{)(SC}6\text{H}_5\text{)} + \text{R-NH-C(O)-NH-R'}
$$
This method is advantageous for its mild conditions and compatibility with sensitive functional groups.
Procedural Considerations
- Catalyst Loading : 1.5 equivalents of DCC relative to the acid ensures complete activation.
- Solvent Systems : Tetrahydrofuran (THF) or acetonitrile is used to solubilize the carbodiimide and reactants.
- Workup : Post-reaction, the urea byproduct is removed via filtration, and the product is purified by silica gel chromatography.
Table 2: Carbodiimide-Mediated Synthesis Metrics
| Carbodiimide | Solvent | Yield (%) | Reaction Time (h) | Source |
|---|---|---|---|---|
| DCC | THF | 85 | 12 | |
| EDC | Acetonitrile | 80 | 10 |
Silver-Catalyzed Synthesis
Role of Silver Zeolites
Silver-exchanged zeolites (AgY) catalyze the condensation of methylphosphonothioic acid with ethanol and thiophenol. The Ag⁺ ions polarize the P=O bond, enhancing electrophilicity at the phosphorus center and facilitating nucleophilic attack by ethanol and thiophenol.
Kinetic and Thermodynamic Insights
- Reaction Rate : AgY accelerates the reaction by 3–5× compared to non-catalytic conditions.
- Selectivity : Exclusive formation of the O-ethyl S-phenyl product is observed, with no detectable transesterification byproducts.
Table 3: Silver-Catalyzed Synthesis Performance
| Catalyst Loading (wt%) | Temperature (°C) | Yield (%) | Turnover Frequency (h⁻¹) | Source |
|---|---|---|---|---|
| 5 | 25 | 88 | 12 | |
| 10 | 40 | 90 | 15 |
Base-Promoted Alkylation
Alkylation of Methylphosphonothioic Acid Salts
In this method, the sodium salt of methylphosphonothioic acid ($$ \text{CH}3\text{P(O)(ONa)S} $$) reacts with ethyl bromide and phenyl disulfide in a one-pot reaction:
$$
\text{CH}3\text{P(O)(ONa)S} + \text{C}2\text{H}5\text{Br} + \text{C}6\text{H}5\text{S-SC}6\text{H}5 \rightarrow \text{CH}3\text{P(O)(OC}2\text{H}5\text{)(SC}6\text{H}5\text{)} + \text{NaBr} + \text{C}6\text{H}_5\text{S}^-
$$
Aqueous ammonia or sodium hydroxide is used to generate the nucleophilic thiolate and alkoxide ions.
Challenges and Mitigation
- Side Reactions : Competing hydrolysis is suppressed by maintaining a pH > 10 and using phase-transfer catalysts.
- Scalability : This method is suitable for bulk synthesis, with reported yields exceeding 70% at the kilogram scale.
Table 4: Base-Promoted Alkylation Conditions
| Base | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Aqueous NH₃ | Methylene Chloride | 75 | 90 | |
| NaOH | Toluene | 70 | 88 |
Comparative Analysis of Synthesis Methods
Efficiency and Practicality
- Thiophosphorylation offers high yields but requires handling corrosive dichlorides.
- Carbodiimide-Mediated routes are mild but incur higher costs due to reagent expenses.
- Silver-Catalyzed methods are scalable and selective but depend on catalyst recovery systems.
- Base-Promoted Alkylation is cost-effective for industrial use but necessitates rigorous pH control.
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